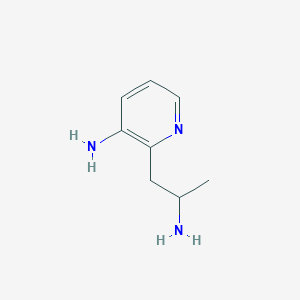

2-Aminopropyl-3-aminopyridine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-aminopropyl)pyridin-3-amine |

InChI |

InChI=1S/C8H13N3/c1-6(9)5-8-7(10)3-2-4-11-8/h2-4,6H,5,9-10H2,1H3 |

InChI Key |

DADYOGNGBRZOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=N1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes two pyridine derivatives with functional group variations: 2-Amino-3-hydroxypyridine () and 2-(2-Aminoethyl)pyridine (). Below is a systematic comparison:

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Aminopropyl-3-aminopyridine* | C₈H₁₃N₃ | 151.21 (calculated) | 2-aminopropyl, 3-amino | Not available | Dual amino groups |

| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 2-amino, 3-hydroxyl | 16867-03-1 | Amino, hydroxyl |

| 2-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | 2-aminoethyl | Not provided | Single aminoethyl chain |

Key Differences:

2-(2-Aminoethyl)pyridine: A shorter ethyl chain reduces steric hindrance, possibly favoring applications in catalysis or small-molecule ligand design .

Molecular Weight and Chain Length: The aminopropyl chain in the target compound increases its molecular weight (~151 g/mol) compared to 2-(2-Aminoethyl)pyridine (122 g/mol) and 2-Amino-3-hydroxypyridine (110 g/mol). This may influence pharmacokinetic properties like membrane permeability in drug design .

Thermodynamic Properties: reports deprotonation thermodynamics for 2-Amino-3-hydroxypyridine, with ΔrH° = 1389 kJ/mol and ΔrG° = 1369 kJ/mol (via G+TS method). In contrast, amino-substituted analogs like the target compound are expected to exhibit stronger basicity due to dual amino groups, though experimental data are lacking .

Research Findings and Implications

Biochemical Relevance: While focuses on ribonucleotide reductase activity in tumors, pyridine derivatives are often explored as enzyme inhibitors or cofactors.

Synthetic Applications: 2-(2-Aminoethyl)pyridine is noted for its utility in research, suggesting that longer-chain analogs like the target compound might serve as intermediates in polymer chemistry or metal-organic frameworks (MOFs) .

Solubility and Reactivity: The hydroxyl group in 2-Amino-3-hydroxypyridine improves water solubility (critical for biological assays), whereas the hydrophobic aminopropyl chain in the target compound may favor organic-phase reactions .

Preparation Methods

Controlled Reagent Addition

The bromination of 2-aminopyridine (CN103664765A) highlights the importance of slow reagent addition to minimize by-products. For alkylation:

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the amino group.

-

Protic Solvents : Ethanol or water may stabilize intermediates but reduce reactivity.

Purification Techniques

-

Celite Filtration : Effectively removes insoluble by-products.

-

Vacuum Concentration : Ensures high recovery of the product.

Mechanistic and Synthetic Challenges

Competing Reactivity

Q & A

Q. What are the optimal synthetic routes for 2-Aminopropyl-3-aminopyridine, and how do reaction conditions influence yield?

- Methodological Answer : One-pot synthesis methods using catalytic systems (e.g., ytterbium perfluorooctanoate or trifluoroethanol) are effective for analogous 2-amino-3-cyanopyridine derivatives . Key variables include:

- Catalyst selection : Lewis acids improve cyclization efficiency.

- Temperature : Reactions typically proceed at 80–100°C.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Stability : The compound is prone to oxidation and darkening under heat/light. Store in amber glass vials at –20°C in anhydrous conditions .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and minimize exposure to atmospheric oxygen. Use nitrogen or argon for inert atmospheres during handling .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Compare and spectra with computational predictions (e.g., Gaussian software) for pyridine ring protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] peaks matching the molecular formula (e.g., CHN) .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported acute toxicity values for aminopyridine derivatives?

- Methodological Answer : Conflicting LD data (e.g., oral vs. subcutaneous routes) arise from:

- Test models : Rodent metabolic differences (e.g., murine hepatic clearance vs. human).

- Purity : Impurities (e.g., oxidized byproducts) may skew results. Validate purity via HPLC before assays .

Example data for 2-aminopyridine:

| Route | LD (mg/kg) | Species | Source |

|---|---|---|---|

| Oral | 200 | Rat | |

| Intravenous | 23 | Mouse | |

| Adjust dosing based on route-specific bioavailability. |

Q. What experimental strategies mitigate hazards when handling this compound in vivo?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Use fume hoods for weighing .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- In vivo protocols : Pre-dose animals with antioxidants (e.g., N-acetylcysteine) to counteract oxidative metabolites .

Q. How do structural modifications (e.g., substituent position) alter the bioactivity of aminopyridine derivatives?

- Methodological Answer :

- Case study : 3-Aminopyridine derivatives show higher nicotinamide phosphoribosyltransferase (NAMPT) inhibition than 2-isomers due to improved binding pocket alignment .

- Computational modeling : Perform docking studies (AutoDock Vina) to compare binding energies. For example:

| Derivative | ΔG (kcal/mol) | Target Protein |

|---|---|---|

| This compound | –9.2 | NAMPT |

| 4-Aminopyridine | –7.8 | NAMPT |

| Optimize substituents (e.g., chloro or fluoro groups) to enhance target affinity . |

Data Contradiction Analysis

Q. Why do aquatic toxicity classifications vary between 2-aminopyridine and its analogs?

- Methodological Answer :

- Structural factors : 2-Aminopyridine is classified as a chronic aquatic toxin (EC <10 mg/L), while 3-aminopyridine shows lower persistence due to faster microbial degradation .

- Testing conditions : OECD 301D (ready biodegradability) results depend on inoculum source. Use standardized sludge samples for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.